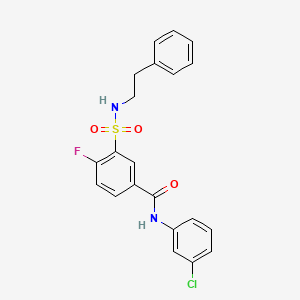
N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide, also known as CFPSB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CFPSB is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are involved in various cellular processes. This compound has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has shown potential as a therapeutic agent in various fields. However, there are also some limitations to its use. This compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide. One potential direction is to further investigate its potential as a therapeutic agent in cancer treatment. Additionally, more research is needed to determine its safety and efficacy in vivo. Another potential direction is to investigate its potential as a neuroprotective agent in conditions such as Parkinson's disease and Alzheimer's disease. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide has been achieved using different methods, including the reaction of 3-chlorobenzoic acid with N-phenethylsulfonamide, followed by the addition of 4-fluoroaniline and coupling with N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 3-chlorobenzoyl chloride with N-phenethylsulfonamide, followed by the addition of 4-fluoroaniline and coupling with triethylamine.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide has shown potential as a therapeutic agent in various fields, including cancer treatment, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-fluoro-3-(2-phenylethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c22-17-7-4-8-18(14-17)25-21(26)16-9-10-19(23)20(13-16)29(27,28)24-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLEXRKCHMTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

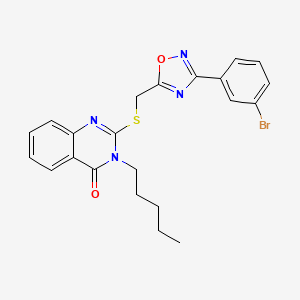
![2-cyano-3-(4-hydroxyphenyl)-N-{[1-(2-methylphenyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2787414.png)
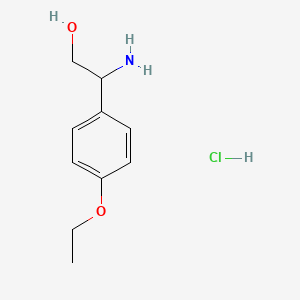

![N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2787418.png)

![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)
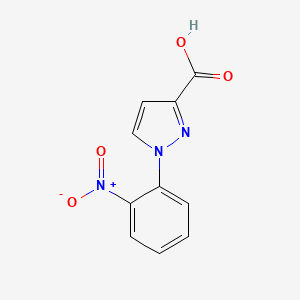
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2787425.png)

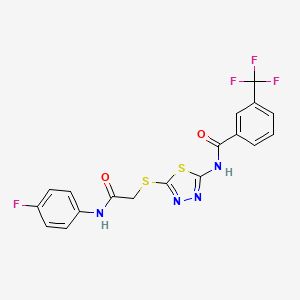
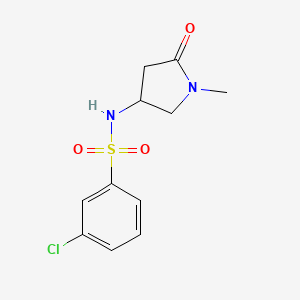
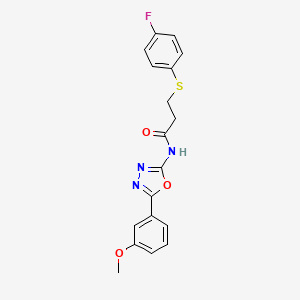
![2-{[1-(quinolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2787430.png)